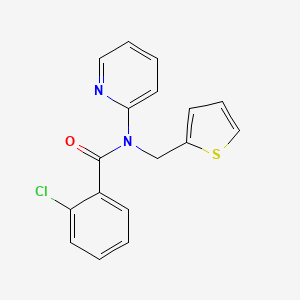![molecular formula C20H18BrNO2 B11365899 5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11365899.png)
5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features both benzofuran and indole moieties These structures are known for their significant biological activities and are often found in natural products and synthetic pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting with the preparation of the benzofuran and indole intermediates. One common method involves the Ullman-type coupling of resorcinol with 1-bromo-3,5-dimethoxybenzene to form a biarylether phenol intermediate, which is then transformed into a dimethyl carbamate . The final steps involve cyclization and bromination reactions to introduce the bromo and methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Halogen atoms, such as bromine, can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.
Biology: Its structural features make it a candidate for studying interactions with biological targets, such as enzymes or receptors.
Medicine: The compound’s potential biological activities, such as anticancer or antimicrobial properties, make it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence
Mécanisme D'action
The mechanism of action of 5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression. The compound’s structure allows it to fit into binding sites on proteins, potentially inhibiting or activating their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzofuran Derivatives: Compounds like psoralen and angelicin, which have been used in the treatment of skin diseases such as cancer or psoriasis.
Indole Derivatives: Compounds such as indole-3-acetic acid, a plant hormone, and various synthetic indole derivatives with antiviral, anticancer, and antimicrobial activities.
Uniqueness
5-BROMO-3-[(3,7-DIMETHYL-1-BENZOFURAN-2-YL)METHYL]-1-METHYL-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to its combination of benzofuran and indole moieties, which are both known for their significant biological activities. This dual structure may provide synergistic effects, enhancing the compound’s overall activity and making it a valuable candidate for further research and development.
Propriétés
Formule moléculaire |
C20H18BrNO2 |
|---|---|
Poids moléculaire |
384.3 g/mol |
Nom IUPAC |
5-bromo-3-[(3,7-dimethyl-1-benzofuran-2-yl)methyl]-1-methyl-3H-indol-2-one |
InChI |
InChI=1S/C20H18BrNO2/c1-11-5-4-6-14-12(2)18(24-19(11)14)10-16-15-9-13(21)7-8-17(15)22(3)20(16)23/h4-9,16H,10H2,1-3H3 |
Clé InChI |
VYCZEFIVEUHCKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC=C1)C(=C(O2)CC3C4=C(C=CC(=C4)Br)N(C3=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B11365829.png)
![N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methylbenzamide](/img/structure/B11365832.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-2-(4-methylphenoxy)acetamide](/img/structure/B11365838.png)
![5-chloro-2-[(2-methylbenzyl)sulfanyl]-N-(2-methylphenyl)pyrimidine-4-carboxamide](/img/structure/B11365844.png)
![5-[benzyl(furan-2-ylmethyl)amino]-N-(2,6-dimethylphenyl)-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11365852.png)
![2-(2-chlorophenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}propanamide](/img/structure/B11365858.png)
![N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}-2-[5-methyl-2-(propan-2-yl)phenoxy]propanamide](/img/structure/B11365860.png)
![5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B11365862.png)
![N-[2-(4-chlorophenyl)-2-(piperidin-1-yl)ethyl]-4-methylbenzamide](/img/structure/B11365867.png)
![5-({2-methoxy-4-[(propylamino)methyl]phenoxy}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11365886.png)
![2-(2-chlorophenoxy)-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B11365889.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B11365907.png)
